BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

medicinal chemistry structure-activity relationship physicochemical profiling

Structurally defined benzodioxinopyrrole amide for HSF1-focused drug discovery. Unlike saturated octahydro analogs or sulfamoyl variants, this exact 2,3-dihydro substitution state delivers a rigid, planar scaffold (MW 320.35, clogP 3.53, TPSA 64.21 Ų) with zero Lipinski violations. Ideal as a reference standard for HSP72 induction assays (cf. US9701664 series), lead-like diversity library enrichment, and ADME benchmarking against higher-MW derivatives. Pair with octahydro analog (CAS 1902947-36-7) for chemoproteomic target deconvolution.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
Cat. No. B5053628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C19H16N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-10,13H,11-12H2,(H,20,22)
InChIKeyHCISOTFBUHKOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes42 mg / 100 mg / 300 mg / 3.27 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide — Core Chemical Identity and Procurement Baseline


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide (C₁₉H₁₆N₂O₃, MW 320.35) is a synthetic small molecule composed of a 2,3-dihydro-1,4-benzodioxin amine coupled via an amide bond to a 4-(1H-pyrrol-1-yl)phenyl carbonyl group . The compound belongs to the benzodioxinopyrrole amide class, a chemotype that has been explored in patent literature for heat shock factor 1 (HSF1) inhibition and other pharmacological activities [1]. Its structural architecture presents three distinct functional modules—a conformationally constrained benzodioxin ring, a central benzamide linker, and a terminal N-phenylpyrrole—yielding a rigid, planar scaffold with moderate lipophilicity (clogP ≈3.53) and a topological polar surface area of 64.2 Ų [2]. These physicochemical properties place it within oral drug-like chemical space, though specific biological annotation for this exact compound remains sparse in the public domain relative to structurally proximal analogs.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide — Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the benzodioxinopyrrole amide family, even seemingly conservative structural modifications produce substantial shifts in biological activity, target engagement, and physicochemical behavior. The oxidation state of the benzodioxin ring is a critical variable: the octahydro (fully saturated) analog N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide differs from the target compound by six hydrogen atoms, altering ring conformation, electron density distribution, and metabolic stability. Similarly, replacement of the N-phenylpyrrole terminus with sulfamoyl benzamides—as seen in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutylsulfamoyl)benzamide [1]—shifts the hydrogen-bonding pharmacophore from a neutral aromatic acceptor to a polar sulfonamide, dramatically reorienting target binding profiles. In the HSF1 inhibitor patent series, even minor substituent changes on the central phenyl ring modulate IC₅₀ values by over an order of magnitude [2]. These structure-activity discontinuities mean that generic selection of a “benzodioxin amide” without verifying the exact substitution pattern carries a high risk of obtaining a compound with irrelevant or misleading biological readout.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide — Quantitative Differentiation Evidence Against Comparators


Benzodioxin Ring Oxidation State Differentiates Target Compound from Octahydro Analog

The target compound possesses a 2,3-dihydro-1,4-benzodioxin ring (two sp² carbons in the dioxin ring), whereas the closest commercially cataloged analog bears a fully saturated octahydrobenzo[b][1,4]dioxin ring (CAS 1902947-36-7) . This oxidation state difference manifests in: (i) molecular formula (C₁₉H₁₆N₂O₃ vs. C₁₉H₂₂N₂O₃), (ii) molecular weight (320.35 vs. 326.4 Da), and (iii) calculated logP (~3.53 vs. ~3.9 estimated for the saturated analog). The planarity of the dihydro benzodioxin ring restricts conformational freedom compared to the chair/boat-flexible octahydro system, which is expected to affect entropic binding penalties and metabolic soft-spot availability [1].

medicinal chemistry structure-activity relationship physicochemical profiling

HSF1 Pathway Inhibitory Activity of Benzodioxinopyrrole Amide Class Establishes Functional Relevance Distinct from Sulfamoyl Benzamide Analogs

The benzodioxinopyrrole amide chemotype, to which the target compound belongs, has been disclosed as an inhibitor of heat shock factor 1 (HSF1) in patent US9701664 [1]. In this patent series, structurally related 1,4-dihydrodioxin amides inhibited 17-AAG-induced HSF1 pathway activation in human cancer cell lines. Representative examples demonstrated IC₅₀ values ranging from 2.8 nM to 220 nM in the HSF1-dependent HSP72 induction assay in U2OS and SKOV3 cells [2]. By contrast, the sulfamoyl benzamide analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutylsulfamoyl)benzamide (BDBM39526) shows activity in entirely unrelated assay contexts with EC₅₀ values that do not correspond to HSF1 pathway modulation [3]. The N-phenylpyrrole terminus of the target compound provides an aromatic stacking and hydrogen-bond acceptor surface that is absent in the sulfamoyl series, rationalizing the chemotype-specific HSF1 engagement.

HSF1 inhibition cancer cell stress response phenotypic screening

Pyrrolyl Benzamide Derivatives as Enoyl-ACP Reductase (InhA) Inhibitors — Target Compound Positioned Within Antimycobacterial Chemical Space

A published series of pyrrolyl benzamide derivatives, structurally analogous to the target compound but with varied amine substituents, was evaluated for inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and whole-cell antimycobacterial activity [1]. The most active analog in that series (compound 3q) exhibited H-bonding interactions with Tyr158 and Thr196 in the InhA active site and demonstrated antitubercular activity against M. tuberculosis H37Rv. The target compound, bearing a 2,3-dihydro-1,4-benzodioxin-6-amine substituent in place of the substituted phenyl amines used in the published series, occupies a distinct region of the pyrrolyl benzamide chemical space. Comparative analysis indicates that the benzodioxin oxygen atoms provide additional hydrogen-bond acceptor capacity that is absent in simple phenyl-substituted analogs, potentially modulating InhA binding affinity and selectivity versus human fatty acid synthase.

antitubercular agents InhA inhibition Mycobacterium tuberculosis

Computed Drug-Likeness and ADME Profile Differentiates Target Compound from Higher Molecular Weight Benzodioxinopyrrole Derivatives

The target compound (MW 320.35, clogP 3.53, TPSA 64.21 Ų, HBD 1, HBA 5, rotatable bonds 3) satisfies all Lipinski Rule-of-Five criteria and falls within the optimal range for oral bioavailability according to the Veber rules (rotatable bonds ≤10, TPSA ≤140 Ų) [1]. In contrast, higher molecular weight benzodioxinopyrrole derivatives exemplified in patent US9701664—such as the compound of Example 39 (MW ~429.5 Da, C₂₅H₂₃N₃O₄) [2]—exceed preferred lead-like MW thresholds and carry additional rotatable bonds and hydrogen-bond donors/acceptors that may compromise permeability and solubility. The target compound occupies a favorable lower-MW niche within the chemotype, offering a more attractive starting point for lead optimization programs where ligand efficiency and pharmacokinetic developability are prioritized.

drug-likeness ADME prediction lead optimization

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide — Prioritized Research and Industrial Application Scenarios


HSF1-Dependent Cancer Cell Stress Response Probe Development

The target compound serves as a structurally tractable entry point for developing chemical probes targeting heat shock factor 1 (HSF1). Based on the HSF1 inhibitory activity demonstrated by closely related 1,4-dihydrodioxin amides in the US9701664 patent series—where analogs achieved IC₅₀ values as low as 2.8 nM in the HSP72 induction assay in human U2OS and SKOV3 cells [1]—this compound can be used as a synthetic intermediate or reference standard in HSF1 pathway screening cascades. Its lower molecular weight (320.35 Da) compared to more potent but larger patent examples (e.g., Example 39 at ~429.5 Da) makes it suitable for fragment-based or ligand-efficiency-driven optimization campaigns [2].

Mycobacterial Enoyl-ACP Reductase (InhA) Inhibitor Lead Generation

Pyrrolyl benzamide derivatives have demonstrated antitubercular activity through InhA inhibition, with key interactions mapped to Tyr158 and Thr196 in the enzyme active site [3]. The target compound, bearing a 2,3-dihydro-1,4-benzodioxin-6-amine moiety, introduces additional oxygen-based hydrogen-bond acceptor functionality absent in previously reported phenyl-substituted pyrrolyl benzamides. It can be employed as a core scaffold for structure-activity relationship (SAR) exploration aimed at improving InhA binding affinity and selectivity over human fatty acid synthase, with the benzodioxin oxygens serving as potential anchor points for crystallization or computational docking studies [3].

Physicochemical Benchmarking and Lead-Like Compound Library Enrichment

With a molecular weight of 320.35 Da, clogP of 3.53, TPSA of 64.21 Ų, and zero Lipinski or Veber rule violations [2], the target compound is an ideal candidate for inclusion in lead-like diversity libraries. It occupies a property space that is underrepresented among larger, more lipophilic benzodioxinopyrrole derivatives. Procurement of this compound enables benchmarking of ADME assays (e.g., Caco-2 permeability, microsomal stability) against higher-MW analogs, providing data to guide multiparameter optimization in early drug discovery [2].

Chemical Biology Tool for Profiling Benzodioxinopyrrole Amide Target Engagement

The target compound's N-phenylpyrrole terminus distinguishes it from sulfamoyl benzamide analogs (e.g., BDBM39526) that address separate biological targets [4]. It can be utilized as an affinity reagent or competitive binding probe in chemoproteomics experiments designed to deconvolute the molecular targets of the benzodioxinopyrrole amide chemotype. When paired with the octahydro analog (CAS 1902947-36-7) as a negative control , differential target engagement profiles can be generated to identify proteins whose binding is sensitive to benzodioxin ring oxidation state.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.